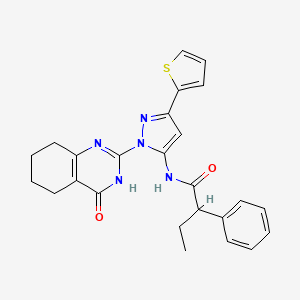

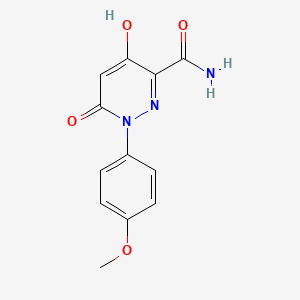

![molecular formula C20H23N3O B2530037 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide CAS No. 868978-40-9](/img/structure/B2530037.png)

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is not directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the potential characteristics of the compound . For instance, the first paper describes the synthesis of a series of novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives, which share a similar pyridin-based core structure . The second paper discusses a compound with a pyridine moiety and a phenylbutanamide group, indicating a structural similarity to the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves a one-pot three-component reaction, as described in the first paper . This method utilizes 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in an ionic liquid medium, specifically 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4), at elevated temperatures of 80–85°C for 90–120 minutes. The process is noted for its good yields, straightforward protocol, environmental friendliness, short reaction times, and mild conditions, without the need for additional catalysts or solvents . This approach could potentially be adapted for the synthesis of this compound, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of a related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, has been determined by single-crystal X-ray diffraction analysis . This compound crystallizes in the monoclinic space group P21/n and features intermolecular hydrogen bonds that stabilize the crystal structure. While the exact molecular structure of this compound is not provided, the analysis of similar compounds suggests that it may also exhibit a well-defined crystalline form with potential for intermolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of this compound. However, the antifungal activity of a structurally related compound suggests that it may participate in biological interactions, possibly through the formation of hydrogen bonds or other intermolecular forces .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the provided papers. Nonetheless, the second paper provides some physical data for a related compound, such as its crystal density and melting point, which could be indicative of the properties of this compound . The use of [BMIM]BF4 as a reaction medium in the first paper also suggests that the compound might be soluble in certain ionic liquids, which could be relevant for its application and handling .

科学的研究の応用

Anti-inflammatory and Analgesic Properties

Research has shown that derivatives of imidazo[1,2-a]pyridine, a core structure related to N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide, exhibit significant anti-inflammatory and analgesic activities. For instance, a study evaluated pyrimido[1,6-a]benzimidazole derivatives synthesized through the reaction of ketoisothiocyanates with mono- and diamines for their anti-inflammatory and analgesic properties. One compound in this class demonstrated notable anti-inflammatory (46%) and mild analgesic activity (50%) (Sondhi et al., 2002).

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have also been explored for their anticancer potential. For example, ruthenium(II) arene complexes with 2-aryldiazole ligands, which share a structural similarity with the compound , have been synthesized and assessed for their cytotoxic activity against various cancer cell lines. The study aimed to derive structure-activity relationships from these compounds, identifying those with significant anticancer properties (Martínez-Alonso et al., 2014).

Antibacterial Properties

Further research into imidazo[1,2-a]pyridine derivatives has revealed their potential as antibacterial agents. A study on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, which includes derivatives of imidazo[1,2-a]pyridine, found that several of these compounds exhibited high antibacterial activities. This indicates the promise of such compounds in developing new antibacterial drugs (Azab et al., 2013).

Inhibition of TNF-alpha Expression

Imidazo[1,2-a]pyridine derivatives have also been investigated for their ability to inhibit TNF-alpha expression in T cells, a crucial factor in inflammatory processes. A study focusing on hexahydroimidazo[1,2-a]pyridines found that these compounds could significantly inhibit TNF-alpha promoter activity in T cells, suggesting potential applications in treating inflammatory diseases (Rether et al., 2008).

作用機序

Target of Action

Imidazo[1,2-a]pyridines have been found to exhibit a wide range of bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if it acts as a CDK inhibitor, it could affect cell cycle regulation .

将来の方向性

The future directions for “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide” could involve further studies on its antibacterial activity . Moreover, the elucidation of the mode of action and structure-activity relationships of this compound can guide the development of new drugs based on its structure.

特性

IUPAC Name |

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-3-18(16-9-5-4-6-10-16)20(24)21-12-11-17-14-23-13-7-8-15(2)19(23)22-17/h4-10,13-14,18H,3,11-12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVANOAUTHIFDGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC=C(C3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

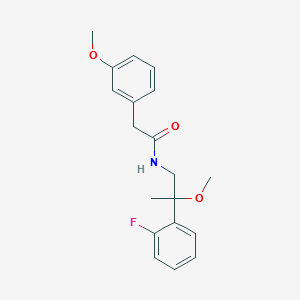

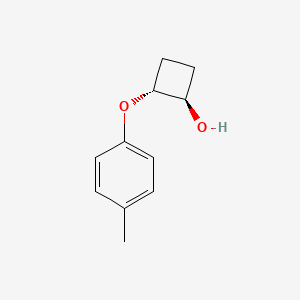

![5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline](/img/structure/B2529955.png)

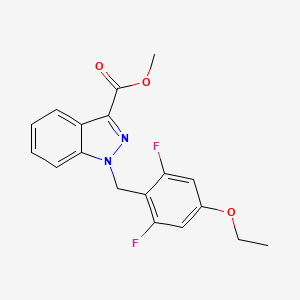

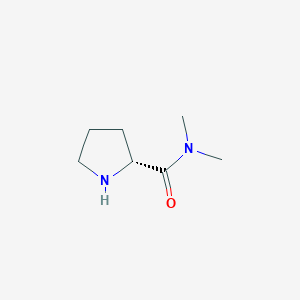

![2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine](/img/structure/B2529956.png)

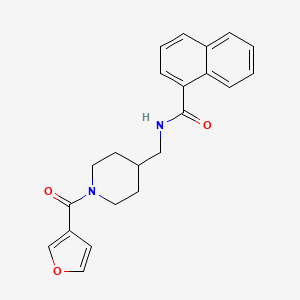

![(1R,5S)-N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2529957.png)

![3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2529959.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2529967.png)

![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/no-structure.png)